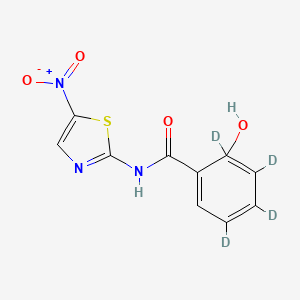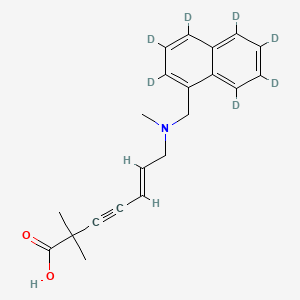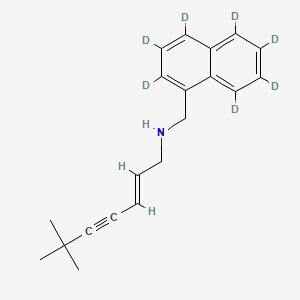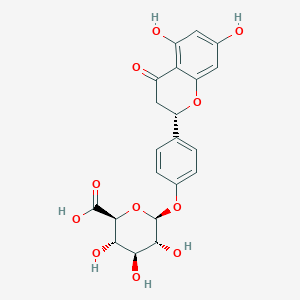
9-Piperazino Ofloxacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Piperazino Ofloxacin, also known as Ofloxacin EP Impurity D, is a derivative of Ofloxacin . It has the molecular formula C18H20FN3O4 .
Synthesis Analysis
The synthesis of 9-Piperazino Ofloxacin involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of 9-Piperazino Ofloxacin is complex. It includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a quinolone structure, which is a type of aromatic organic compound .
Physical And Chemical Properties Analysis
9-Piperazino Ofloxacin has a molecular weight of 361.37 g/mol . The predicted density is 1.48±0.1 g/cm3, and the predicted boiling point is 588.1±50.0 °C .
Applications De Recherche Scientifique
Environmental Impact Mitigation
Ofloxacin, including its derivative 9-Piperazino Ofloxacin, is a fluoroquinolone antimicrobial widely used for treating respiratory diseases and bacterial infections. Research has been conducted on the degradation of ofloxacin in water due to its detrimental effect on the environment and human health. Studies explore the utilization of adsorption and advanced oxidation processes for the degradation of ofloxacin, which could be applied to 9-Piperazino Ofloxacin as well .
Photodegradation Studies
The photodegradation of ofloxacin by g-C3N4 under visible light has been investigated, showing a novel application for abatement of bioactive contaminants from real matrices. This research could extend to 9-Piperazino Ofloxacin, examining its degradation kinetics and mechanism under similar conditions .
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) have been studied for the enhanced degradation and removal of fluoroquinolones like ciprofloxacin and ofloxacin from environmental samples. These processes could be relevant for 9-Piperazino Ofloxacin, particularly in water treatment applications to reduce pharmaceutical pollution .
Mécanisme D'action
While the exact mechanism of action of 9-Piperazino Ofloxacin is not specified, it is likely similar to that of Ofloxacin. Ofloxacin acts on DNA gyrase and topoisomerase IV, enzymes which prevent the excessive supercoiling of DNA during replication or transcription. By inhibiting their function, the drug thereby inhibits normal cell division .
Propriétés
IUPAC Name |
6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAKLRRIGREDDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Piperazino Ofloxacin | |
CAS RN |
197291-75-1 |
Source


|
| Record name | 9-Piperazino ofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197291751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-PIPERAZINO OFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L87OH5G1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl carbonate](/img/structure/B565607.png)







